Tungsten

Catalog No.
S578190
CAS No.
7440-33-7
M.F
W
M. Wt
183.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten

CAS Number

7440-33-7

Product Name

Tungsten

IUPAC Name

tungsten

Molecular Formula

W

Molecular Weight

183.8 g/mol

InChI

InChI=1S/W

InChI Key

WFKWXMTUELFFGS-UHFFFAOYSA-N

SMILES

[W]

solubility

Insoluble (NIOSH, 2016)
Sol in mixture of nitric acid and hydrofluoric acid
Solubility in water: none
Insoluble

Synonyms

Tungsten, Wolfram

Canonical SMILES

[W]

The exact mass of the compound Tungsten is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)sol in mixture of nitric acid and hydrofluoric acidsolubility in water: noneinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy. It belongs to the ontological category of tungsten cation in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Veterinary drugs -> Suvaxyn Aujeszky 783 + O/W -> EMA Drug Category. However, this does not mean our product can be used or applied in the same or a similar way.

Tungsten (CAS 7440-33-7) is a Group VI transition metal that stands as the definitive benchmark for extreme-environment material selection. Characterized by the highest melting point of any pure metal (3422 °C), exceptional density (19.25 g/cm³), and a uniquely low coefficient of thermal expansion (CTE), tungsten is indispensable for applications where conventional metals fail. In industrial procurement, pure tungsten and its composites are prioritized not for general structural use, but for mission-critical roles in ultra-high-temperature vacuum furnaces, advanced semiconductor thermal management, and compact, non-toxic radiation shielding. Its exceptional dimensional stability and low vapor pressure make it the foundational material for high-stress electronic and aerospace components[1].

Substituting tungsten with cheaper or more common alternatives introduces severe failure risks in high-performance applications. While molybdenum is a closely related refractory metal that is lighter and easier to machine, it melts at a significantly lower temperature (2623 °C) and lacks the ultra-high-temperature structural integrity required for extreme aerospace or furnace environments . In electronic packaging, substituting tungsten with pure copper provides excellent thermal conductivity but introduces a massive coefficient of thermal expansion (CTE) mismatch with silicon substrates, leading to catastrophic chip cracking and solder joint delamination during thermal cycling . Furthermore, while lead is the traditional low-cost choice for radiation shielding, it is highly toxic, prone to high-temperature deformation, and requires significantly thicker, bulkier layers to achieve the same gamma-ray attenuation as dense tungsten[1].

Extreme High-Temperature Structural Stability

Tungsten possesses the highest melting point of any pure metal, making it the only viable choice for environments exceeding 2600 °C. While molybdenum is often evaluated as a lighter refractory substitute, tungsten melts at 3422 °C compared to molybdenum's 2623 °C . This nearly 800 °C advantage ensures that tungsten maintains its solid state and structural integrity in ultra-high-temperature vacuum furnaces and aerospace propulsion systems where molybdenum would undergo catastrophic melting or severe creep deformation [1].

Evidence DimensionMelting Point / Thermal Limit
Target Compound Data3422 °C
Comparator Or BaselineMolybdenum (2623 °C)
Quantified Difference~799 °C higher thermal limit
ConditionsUltra-high temperature vacuum and inert environments

Procurement must specify tungsten for components exposed to sustained temperatures above 2500 °C to prevent catastrophic material failure.

Dimensional Stability for Semiconductor Packaging

In high-power electronic packaging, the substrate must dissipate heat without expanding at a rate that damages the silicon die. Pure tungsten exhibits a Coefficient of Thermal Expansion (CTE) of approximately 4.5 µm/m·K, which closely matches silicon and ceramic substrates. In stark contrast, pure copper, the standard for thermal conductivity, has a CTE of 16.5 µm/m·K. This massive mismatch makes pure copper unsuitable for direct die attachment. By utilizing tungsten (often as a porous skeleton infiltrated with copper), engineers achieve a highly stable, tunable CTE (e.g., 6.5-8.5 µm/m·K for W-Cu composites) that prevents thermal stress failures .

Evidence DimensionCoefficient of Thermal Expansion (CTE)
Target Compound Data~4.5 µm/m·K (Pure Tungsten)
Comparator Or BaselinePure Copper (~16.5 µm/m·K)
Quantified Difference>70% lower thermal expansion rate
ConditionsThermal cycling in high-power semiconductor devices

Selecting tungsten-based substrates over pure copper prevents die cracking and interface delamination caused by thermal expansion mismatch.

High-Density Gamma Radiation Attenuation

For gamma-ray shielding, material density directly dictates the required thickness of the shield. Tungsten features an exceptionally high density of 19.25 g/cm³, significantly outperforming the traditional baseline, lead, which has a density of 11.34 g/cm³ [1]. Because of its denser atomic structure, tungsten possesses a lower half-value layer (HVL), meaning it can attenuate gamma radiation using approximately one-third the thickness required for lead[2]. Additionally, tungsten eliminates the severe toxicity and regulatory disposal costs associated with lead [1].

Evidence DimensionMaterial Density and Shielding Efficiency
Target Compound Data19.25 g/cm³ (Tungsten)
Comparator Or Baseline11.34 g/cm³ (Lead)
Quantified Difference~70% higher density, requiring ~33% less thickness for equivalent attenuation
ConditionsGamma-ray exposure in medical and industrial environments

Tungsten allows for the design of highly compact, non-toxic radiation shields critical for space-constrained medical devices and aerospace applications.

Ultra-High-Temperature Vacuum Furnace Components

Driven by its unmatched 3422 °C melting point, tungsten is the mandatory material for heating elements, thermal shields, and sintering boats in high-temperature vacuum furnaces. It is selected over molybdenum when operating temperatures exceed 2000 °C, ensuring long-term structural stability without creep or melting .

Advanced Semiconductor Thermal Management (W-Cu Substrates)

Leveraging its exceptionally low coefficient of thermal expansion (CTE), tungsten is combined with copper to create heat sinks and electronic packaging substrates. This composite material is critical for high-power laser diodes, RF/microwave packages, and CPU heat spreaders, where it dissipates heat efficiently while perfectly matching the thermal expansion of silicon and ceramic dies, preventing mechanical failure .

Compact and Non-Toxic Radiation Shielding

Due to its 19.25 g/cm³ density, tungsten is heavily procured for medical imaging collimators (PET/CT), radiation therapy shielding, and nuclear transport casks. It is chosen over lead when space is strictly limited, as it provides superior gamma attenuation at a fraction of the thickness, while also complying with strict environmental and non-toxicity regulations [1].

Physical Description

Dull gray powder or hard, brittle, steel-gray to white metal. Difficult to melt. Mp: 3410°C; bp; 5900°C. Density: 19.3 g/cm3. Used in alloys, light bulb filaments, and cutting tools. Tungsten Dust (for example, from grinding) may present a moderate fire hazard if allowed to accumulate and exposed to an ignition source.
DryPowder; DryPowder, OtherSolid; OtherSolid
GREY-TO-WHITE POWDER.
Physical properties vary depending upon the specific soluble tungsten compound.
Hard, brittle, steel-gray to tin-white solid.

Color/Form

Steel-gray to tin-white metal; body centered cubic structure
CRYSTALLINE FORM GRAY-BLACK, CUBIC
Hard, brittle, steel-gray to tin-white solid.

Boiling Point

10701 °F at 760 mm Hg (NIOSH, 2016)
5900 °C @ 760 mm Hg
5900 °C
10,701°F

Density

19.3 (NIOSH, 2016)
18.7-19.3 @ 20 °C/4 °C; depends on extent of working.
19.3 g/cm³
19.3

Melting Point

6170 °F (NIOSH, 2016)
3410 °C
6170°F

UNII

V9306CXO6G

GHS Hazard Statements

Aggregated GHS information provided by 682 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 186 of 682 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 496 of 682 companies with hazard statement code(s):;
H228 (100%): Flammable solid [Danger Flammable solids];
H252 (87.3%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Active immunisation of pigs from the age of 10 weeks to prevent the mortality and clinical signs of Aujeszky's disease and to reduce the excretion of Aujeszky's disease field virus. Passive immunisation of the progeny of vaccinated gilts and sows to reduce mortality and clinical signs of Aujeszky's disease and to reduce the excretion of Aujeszky's disease field virus.

ATC Code

QI09AA01

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
1.97X10-7 mm Hg @ 2,327 °C
0 mmHg (approx)

Pictograms

Flammable

Flammable

Other CAS

7440-33-7
22541-27-1
22541-98-6

Associated Chemicals

Tungsten ion (6+);22541-27-1

Wikipedia

Tungsten

Biological Half Life

INHALED TUNGSTIC OXIDE IN DOGS REMOVED WITH BIOL T/2 OF LITTLE LESS THAN 9 HR FOR 94% OF ACTIVITY IN VISCERAL AREA WITH LONGEST T/2 OF 139 DAYS FOR 1.6% ACTIVITY.

Use Classification

Chemical Classes -> Inorganic substances
Veterinary drugs -> Suvaxyn Aujeszky 783 + O/W -> EMA Drug Category
Immunologicals -> Veterinary pharmacotherapeutic group
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Obtained commercially by redn tungsten oxide with hydrogen or carbon.
Metal...plated onto objects by vapor deposition from tungsten hexafluoride or hexacarbonyl and can bond metal parts together. ...powder (produced by carbon redn) converted into solid metal by powd metallurgical techniques. Large single crystals...grown by arc-fusion process. Granules...by redn of hexafluoride.
Aluminothermic reduction of tungstic oxide; hydrogen reduction of tungstic acid or its anhydride
Tungsten trioxide/ammonium paratungstate + hydrogen (hydrogenation)

General Manufacturing Information

Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Machinery manufacturing
Metals Recycle
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Primary metal manufacturing
Services
Transportation equipment manufacturing
Utilities
Wholesale and retail trade
Tungsten: ACTIVE
...isolation processes: KC Li, CY Wang, Tungsten, ACS Monograph Series no 94 (Reinhold, NY, 3rd ed, 1955) pp 113-269; GD Rieck, Tungsten and its Compd (Pergamon Press, NY, 1967) 154 pp.

Stability Shelf Life

STABLE IN DRY AIR @ ORDINARY TEMP
OXIDIZES IN AIR & MUST BE PROTECTED @ ELEVATED TEMP

Dates

Last modified: 08-15-2023

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